molecular formula C10H7BF3KO B12099814 Potassium 6-hydroxy-2-naphthalenetrifluoroborate CAS No. 1015082-76-4

Potassium 6-hydroxy-2-naphthalenetrifluoroborate

Cat. No.: B12099814
CAS No.: 1015082-76-4
M. Wt: 250.07 g/mol
InChI Key: HOAFUNXSGPAWSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 6-hydroxy-2-naphthalenetrifluoroborate is a chemical compound with the molecular formula C₁₀H₇BF₃KO. It is primarily used in research settings and is known for its unique properties that make it valuable in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 6-hydroxy-2-naphthalenetrifluoroborate typically involves the reaction of 6-hydroxy-2-naphthaleneboronic acid with potassium trifluoroborate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like methanol or ethanol. The mixture is stirred at room temperature until the reaction is complete, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Potassium 6-hydroxy-2-naphthalenetrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium 6-hydroxy-2-naphthalenetrifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium 6-hydroxy-2-naphthalenetrifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group enhances the compound’s reactivity and allows it to interact with various molecular targets and pathways. The hydroxyl group also plays a crucial role in its reactivity, enabling it to form hydrogen bonds and participate in nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 6-hydroxy-2-naphthaleneboronic acid
  • Potassium 6-hydroxy-2-naphthalenesulfonate
  • Potassium 6-hydroxy-2-naphthalenecarboxylate

Uniqueness

Potassium 6-hydroxy-2-naphthalenetrifluoroborate is unique due to the presence of the trifluoroborate group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and various research applications .

Properties

CAS No.

1015082-76-4

Molecular Formula

C10H7BF3KO

Molecular Weight

250.07 g/mol

IUPAC Name

potassium;trifluoro-(6-hydroxynaphthalen-2-yl)boranuide

InChI

InChI=1S/C10H7BF3O.K/c12-11(13,14)9-3-1-8-6-10(15)4-2-7(8)5-9;/h1-6,15H;/q-1;+1

InChI Key

HOAFUNXSGPAWSC-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC2=C(C=C1)C=C(C=C2)O)(F)(F)F.[K+]

Origin of Product

United States

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